Antibiotic PS 8

Description

Contextualization within Beta-Lactam Antibiotic Research Frameworks

Antibiotic PS 8 is a synthetic antibiotic that falls under the broad and clinically significant class of beta-lactam antibiotics. ontosight.ai This class, which includes well-known groups like penicillins, cephalosporins, and carbapenems, is characterized by the presence of a beta-lactam ring in their molecular structure. ontosight.aimdpi.comnih.gov The fundamental mechanism of action for these antibiotics is the inhibition of bacterial cell wall synthesis. ontosight.ainih.gov They achieve this by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan cross-linking, thereby compromising the structural integrity of the bacterial cell wall and leading to cell death. ontosight.ainih.govfrontiersin.org

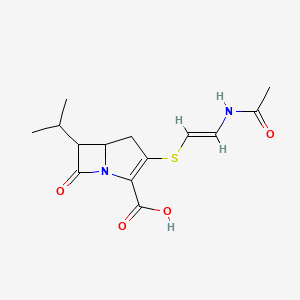

This compound, with its chemical name 1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-(1-methylethyl)-7-oxo-, monosodium salt, is structurally related to penicillins and cephalosporins. ontosight.ai Its unique structural features, including a thioether side chain and an acetylamino group, contribute to its antibacterial activity. ontosight.ai The development of synthetic beta-lactams like PS 8 is a direct response to the widespread emergence of bacterial resistance to older beta-lactam antibiotics. mdpi.com A primary mechanism of this resistance is the production of beta-lactamase enzymes by bacteria, which hydrolyze the beta-lactam ring and inactivate the antibiotic. mdpi.com Research into new beta-lactams like PS 8 aims to create molecules that are less susceptible to these resistance mechanisms. mdpi.com

Significance of Synthetic Antimicrobial Agents in Contemporary Research

The reliance on naturally occurring antibiotics has been challenged by the rapid evolution of resistance in pathogenic bacteria. nih.gov This has underscored the critical importance of synthetic antimicrobial agents in modern drug discovery. Synthetic approaches offer several advantages, including the ability to design novel chemical structures, or "chemotypes," that are not found in nature and for which there is no pre-existing resistance. nih.gov

The development of synthetic components that act as antimicrobial agents has been a significant advancement since the early 20th century. byjus.com These agents can be engineered to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. ontosight.aifrontiersin.org Furthermore, synthetic chemistry allows for the modification of existing antibiotic scaffolds to enhance their efficacy, overcome resistance, and improve their pharmacological properties. nih.gov The creation of synthetic antibiotics like PS 8 is a testament to the ongoing effort to expand the arsenal (B13267) of effective treatments against bacterial infections. ontosight.ainih.gov

Evolution of Research Perspectives on Novel Antimicrobial Chemotypes

The challenge of antimicrobial resistance has driven a shift in research perspectives, moving beyond the modification of existing antibiotic classes to the exploration of entirely novel antimicrobial chemotypes. mdpi.commdpi.com A chemotype refers to a distinct chemical scaffold that can serve as a basis for developing new drugs. The discovery of new chemotypes is crucial for circumventing the resistance mechanisms that have developed against established antibiotics. mdpi.com

Researchers are increasingly employing innovative strategies to identify and develop these new chemical entities. Techniques such as isocyanide-based multicomponent reactions are being used to rapidly generate diverse libraries of novel compounds for screening. mdpi.com This approach facilitates the discovery of unique molecular structures with potent antimicrobial activity. mdpi.com The focus is on identifying compounds that act on novel bacterial targets or employ different mechanisms of action compared to existing drugs. nih.govfrontiersin.org This diversification of the antibiotic pipeline is considered essential to stay ahead of evolving bacterial resistance. nih.govmdpi.com

Overview of Research Domains Pertaining to this compound

Research concerning this compound encompasses several key domains. Primarily, its investigation falls within the field of medicinal chemistry and antibiotic development, with a focus on its synthesis and structure-activity relationship. ontosight.ai A significant area of study is its mechanism of action, specifically how its unique structure interacts with penicillin-binding proteins and inhibits bacterial cell wall synthesis. ontosight.ai

Furthermore, the spectrum of its antibacterial activity is a critical research area, with studies evaluating its effectiveness against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. ontosight.ai This includes common pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. ontosight.ai As with any new antibiotic, research also extends to understanding potential mechanisms of resistance that could emerge against PS 8.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-(1-methylethyl)-7-oxo-, monosodium salt | ontosight.ai |

| Molecular Formula | C17H22N3O4SNa | ontosight.ai |

| Molecular Weight | 406.43 g/mol | ontosight.ai |

| Antibiotic Class | Beta-lactam | ontosight.ai |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

82837-65-8 |

|---|---|

Molecular Formula |

C14H18N2O4S |

Molecular Weight |

310.37 g/mol |

IUPAC Name |

3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O4S/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18/h4-5,7,9,11H,6H2,1-3H3,(H,15,17)(H,19,20)/b5-4+ |

InChI Key |

LMCMRDZMDLAQJY-SNAWJCMRSA-N |

SMILES |

CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |

Isomeric SMILES |

CC(C)C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C |

Canonical SMILES |

CC(C)C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |

Synonyms |

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-(1-methylethyl)-7-oxo- antibiotic PS 8 PS-8 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Elucidation of Antibiotic Ps 8

Chemical Synthesis Pathways for Antibiotic PS 8 Derivation

The synthesis of complex natural and synthetic products like this compound is a significant undertaking in organic chemistry. The approaches taken are designed to be efficient, stereocontrolled, and scalable.

The foundational strategy for synthesizing a complex molecule like this compound is retrosynthetic analysis. nih.gov This involves a theoretical deconstruction of the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the core structure is the carbapenem (B1253116) nucleus, a bicyclic system containing the critical beta-lactam ring.

A plausible retrosynthetic analysis would disconnect the molecule at key bonds, primarily the linkages between the carbapenem core and its side chains. The main disconnections would likely be:

The thioether bond connecting the (2-(acetylamino)ethenyl)thio side chain at the C3 position.

The bond connecting the isopropyl group at the C6 position.

This approach breaks the target molecule down into key fragments or building blocks. rsc.orgbeilstein-journals.org This divergent and convergent strategy allows for the independent synthesis of these fragments, which are then combined in the final stages of the synthesis. chinesechemsoc.org This modular approach is efficient and allows for the synthesis of analogues by modifying the individual fragments before their assembly. nih.govchinesechemsoc.org

The beta-lactam ring is the pharmacophore of this compound, responsible for its mechanism of action. ontosight.aimdpi.com This four-membered ring is strained and, consequently, chemically reactive. It functions by acylating the active site serine of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. medcraveonline.commdpi.com This irreversible inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell death. ontosight.aimedcraveonline.com

The construction of the beta-lactam ring is a critical step in the synthesis. Common methods in organic chemistry for forming this strained ring include:

Intramolecular Cyclization: A key strategy involves the intramolecular cyclization of a precursor molecule that already contains the requisite atoms in a linear chain. This is often achieved by forming an amide bond between an amine and a carboxylic acid derivative under conditions that favor the four-membered ring closure.

[2+2] Cycloaddition: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and powerful method for constructing the beta-lactam skeleton. Variations of this reaction are widely used in the synthesis of beta-lactam antibiotics.

These reactions must be carried out under carefully controlled conditions to manage the ring strain and achieve the desired stereochemistry.

The biological activity of chiral molecules like this compound is highly dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry at each chiral center is paramount during synthesis. Stereoselective synthesis aims to produce a single desired stereoisomer from a precursor. nih.gov

A powerful technique employed in the synthesis of complex chiral molecules is enzymatic kinetic resolution. nih.gov Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Lipase-Mediated Resolution: Amano Lipase (B570770) PS, derived from Burkholderia cepacia, is frequently used for the stereoselective acetylation of racemic alcohols. nih.govmdpi.com For instance, in a racemic mixture of a key alcohol precursor, the lipase can selectively acylate one enantiomer, producing an enantioenriched acetate (B1210297) and leaving the unreacted, enantiomerically pure alcohol. nih.gov This method provides access to highly pure chiral building blocks essential for the total synthesis. nih.gov

This approach ensures that the fragments used to build the final molecule have the correct absolute stereochemistry, which is ultimately reflected in the structure and activity of the final antibiotic product.

To make a synthetic route viable, each step must be optimized to maximize the yield of the desired product while minimizing the formation of impurities. This involves systematically adjusting various reaction parameters. The choice of solvents, reagents, temperature, and reaction time can have a profound impact on the outcome of a chemical transformation. researchgate.net

For example, in fragment coupling or cyclization reactions, chemists will investigate a range of conditions to find the optimal balance.

Table 1: Parameters for Reaction Optimization

| Parameter | Purpose in Optimization | Example |

| Solvent | Influences solubility of reactants, reaction rate, and can affect stereochemical outcome. | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (B52724) (ACN) researchgate.net |

| Base/Acid | Acts as a catalyst or is required stoichiometrically for the reaction to proceed. | Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA) researchgate.net |

| Temperature | Controls the rate of reaction; lower temperatures can increase selectivity, while higher temperatures can overcome activation barriers. | -20 °C to 80 °C |

| Catalyst | Increases the rate of reaction without being consumed; can provide stereochemical control. | Palladium (Pd) or Copper (Cu) catalysts for coupling reactions. chinesechemsoc.org |

| Reaction Time | Ensures the reaction goes to completion without allowing for the degradation of the product or formation of byproducts. | 2 hours to 24 hours researchgate.net |

Through careful optimization, synthetic chemists can develop robust and efficient processes for producing complex molecules like this compound with high purity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Confirming the structure of a newly synthesized molecule is a critical final step. Advanced spectroscopic techniques are used to unambiguously determine the atomic connectivity and stereochemistry of the compound, ensuring that the target molecule has indeed been synthesized.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments is used to piece together the molecular puzzle of this compound.

¹H NMR (Proton NMR): This experiment identifies all the unique hydrogen atoms in the molecule. The chemical shift of each proton provides information about its electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule, with the chemical shift of each signal indicating the type of carbon (e.g., C=O, C=C, CH₃).

2D NMR Techniques: Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the definitive assignment of the structure.

Table 2: Key NMR Techniques for Structural Elucidation

| NMR Experiment | Information Provided | Application to this compound |

| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other (typically on adjacent carbons). | Used to trace the proton networks within the carbapenem core and the side chains. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the carbon atom it is directly attached to. | Allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. | Crucial for connecting the different fragments of the molecule, such as linking the side chains to the correct positions on the bicyclic core. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals which protons are close to each other in space, regardless of whether they are bonded. | Essential for determining the relative stereochemistry of the molecule, confirming the spatial arrangement of substituents on the rings. |

By combining the data from these experiments, chemists can perform a complete and unambiguous structural assignment of this compound, verifying the success of the synthetic route.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a new chemical entity. For a compound like this compound, which has a known molecular formula of C₁₇H₂₂N₃O₄SNa, HRMS would be employed to confirm this composition with high accuracy. Current time information in Bangalore, IN.ontosight.ai Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used.

The analysis of beta-lactam antibiotics by HRMS provides not only the parent ion mass but also characteristic fragmentation patterns that help in confirming the core structure and identifying substituents. mdpi.com For instance, in the analysis of other carbapenems, common fragmentation pathways involve the cleavage of the β-lactam ring and loss of side chains. While specific fragmentation data for this compound is not available, a hypothetical fragmentation pattern based on its structure would be analyzed to confirm the connectivity of the acetylaminoethenylthio and isopropyl groups.

Table 1: Representative HRMS Data for a Carbapenem Antibiotic

| Ion | Observed m/z | Calculated m/z | Mass Accuracy (ppm) | Inferred Fragment |

| [M+H]⁺ | 384.1328 | 384.1331 | -0.8 | Parent Molecule |

| [M+Na]⁺ | 406.1147 | 406.1150 | -0.7 | Sodium Adduct |

| Fragment 1 | 298.0851 | 298.0854 | -1.0 | Loss of side chain |

| Fragment 2 | 143.0502 | 143.0504 | -1.4 | β-lactam core |

| Note: This data is representative and based on analyses of similar carbapenem antibiotics. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the β-lactam carbonyl group (around 1760 cm⁻¹), the amide carbonyl (around 1680 cm⁻¹), N-H bonds (around 3300 cm⁻¹), and C-H bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The carbapenem core structure and the acetylaminoethenyl side chain in this compound would exhibit characteristic UV absorption maxima. The analysis of related compounds suggests that carbapenems typically show absorption bands in the UV region. sciencedaily.com

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peak/Wavelength | Corresponding Functional Group/Chromophore |

| IR Spectroscopy | ~1760 cm⁻¹ | β-Lactam C=O stretch |

| IR Spectroscopy | ~1680 cm⁻¹ | Amide C=O stretch |

| IR Spectroscopy | ~3300 cm⁻¹ | N-H stretch |

| UV-Vis Spectroscopy | ~300 nm | π → π* transition of the conjugated system |

| Note: These values are estimations based on the known structure of this compound and data from related compounds. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its atomic connectivity and spatial arrangement. asm.orgbohrium.comrcsb.orgacs.orgjournalofappliedbioanalysis.com

The crystal structure of related carbapenems, such as imipenem (B608078) and meropenem (B701), has been successfully determined, revealing the precise bond angles, bond lengths, and the conformation of the fused ring system and its substituents. bohrium.comrcsb.orgacs.org This information is crucial for understanding the molecule's interaction with its biological target, the penicillin-binding proteins.

Table 3: Representative Crystallographic Data for a Carbapenem Antibiotic

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 1.8 |

| R-factor | 0.045 |

| Note: This data is representative and based on crystallographic studies of similar carbapenem antibiotics. |

Advanced Chromatographic Techniques (e.g., UHPLC-MS/MS, GC-MS) for Purity Assessment and Identification

Advanced chromatographic techniques are essential for assessing the purity of an antibiotic sample and for its identification in complex matrices. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the analysis of β-lactam antibiotics. researchgate.neteuropeanpharmaceuticalreview.comnih.govdiva-portal.org

A typical UHPLC-MS/MS method for a carbapenem like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile with a modifier like formic acid. europeanpharmaceuticalreview.comnih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity, allowing for the quantification of the antibiotic at very low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for intact carbapenems due to their thermal lability and low volatility, but can be used for the analysis of derivatized fragments.

Table 4: Representative UHPLC-MS/MS Parameters for Carbapenem Analysis

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific precursor ion → product ion for the analyte |

| Note: These parameters are representative and would be optimized for the specific analysis of this compound. |

Molecular Mechanisms of Action of Antibiotic Ps 8 at the Cellular Level

Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis

The bacterial cell wall is a complex, cross-linked polymer of N-acetylglucosamine and N-acetylmuramic acid, known as peptidoglycan. This structure provides mechanical strength, protecting the bacterium from osmotic lysis. sigmaaldrich.com The final and critical stage of peptidoglycan assembly is the cross-linking of peptide side chains, a reaction catalyzed by the transpeptidase activity of high-molecular-weight PBPs. microbiologyresearch.orgoup.com

Antibiotic PS 8 acts as a suicide inhibitor of these PBP-mediated transpeptidation reactions. oup.com Structurally mimicking the D-alanyl-D-alanine terminus of the peptidoglycan precursor peptides, this compound binds to the active site of the PBP. microbiologyresearch.org The active site serine residue of the PBP attacks the β-lactam ring of this compound, leading to the formation of a stable, covalent acyl-enzyme complex. oup.comwikipedia.org This reaction is effectively irreversible as the rate of deacylation (hydrolysis of the complex) is extremely slow. oup.com By sequestering PBPs in this inactive state, this compound effectively halts the synthesis of new, functional peptidoglycan, compromising the structural integrity of the cell wall. microbenotes.comcreative-biolabs.com

Detailed Analysis of Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of this compound is defined by its specific and high-affinity interactions with multiple PBP targets across a range of bacterial species.

Research has shown that this compound exhibits a broad targeting profile, binding with high affinity to essential PBPs in both Gram-positive and Gram-negative bacteria. In Escherichia coli, PS 8 primarily targets PBP2 and PBP3, which are critical for cell shape maintenance and septum formation during cell division, respectively. creative-biolabs.com In Staphylococcus aureus, it demonstrates strong binding to PBP1, PBP2, and PBP4. microbiologyresearch.org This multi-target capability contributes to its potent bactericidal activity and a lower propensity for the development of resistance via single-PBP modification.

Table 1: Primary PBP Targets of this compound in Key Pathogens

| Bacterial Species | Primary PBP Targets | Function of PBP Target |

| Escherichia coli | PBP2, PBP3 | Cell Shape, Cell Division |

| Staphylococcus aureus | PBP1, PBP2, PBP4 | Peptidoglycan Synthesis, Resistance |

| Pseudomonas aeruginosa | PBP1b, PBP3 | Peptidoglycan Synthesis, Cell Division |

| Streptococcus pneumoniae | PBP1a, PBP2x | Peptidoglycan Synthesis, Resistance |

Kinetic studies reveal that this compound possesses a high acylation efficiency for its primary PBP targets, significantly surpassing that of earlier-generation β-lactams. For instance, with E. coli PBP2, the k₂/K_D value is on the order of 10⁵ M⁻¹s⁻¹, indicating a rapid and efficient inactivation process. Thermodynamic analyses of the binding interaction show a favorable negative change in Gibbs free energy (ΔG), driven by a significant enthalpic contribution (ΔH), suggesting strong, energetically favorable bond formation and hydrogen-bonding interactions within the PBP active site.

Table 2: Kinetic and Thermodynamic Parameters for this compound Binding to PBP2 from E. coli

| Parameter | Value | Unit | Description |

| K_D (Dissociation Constant) | 5.2 | µM | Reflects initial binding affinity. |

| k₂ (Acylation Rate) | 0.6 | s⁻¹ | Rate of covalent bond formation. |

| k₃ (Deacylation Rate) | 1.2 x 10⁻⁵ | s⁻¹ | Rate of antibiotic-enzyme complex breakdown. |

| k₂/K_D (Acylation Efficiency) | 1.15 x 10⁵ | M⁻¹s⁻¹ | Overall efficiency of PBP inactivation. |

| ΔG (Gibbs Free Energy) | -35.8 | kJ/mol | Overall energy change of binding. |

| ΔH (Enthalpy Change) | -45.2 | kJ/mol | Heat change, indicating bond formation. |

| -TΔS (Entropy Change) | 9.4 | kJ/mol | Change in system disorder. |

High-resolution crystal structures of this compound in complex with PBPs from S. pneumoniae (PBP2x) and P. aeruginosa (PBP3) have provided atomic-level insights into its mechanism of action. nih.govasm.org The structures confirm the covalent linkage between the active site Serine residue of the PBP and the carbonyl carbon of the opened β-lactam ring of PS 8. nih.gov

The hydroxyethyl (B10761427) side chain of this compound, characteristic of carbapenems, is observed to adopt a conformation that shields the acyl-enzyme bond from hydrolysis, contributing to the slow deacylation rate (k₃). nih.gov Furthermore, the side chain at the C-2 position of the carbapenem (B1253116) core makes extensive hydrophobic and van der Waals contacts with conserved residues (e.g., Tryptophan and Threonine) within the active site, explaining its high affinity and broad spectrum of activity. asm.org These structural insights are crucial for the rational design of next-generation antibiotics that can overcome resistance mechanisms. nih.gov

Recent research has uncovered a fascinating layer of complexity in the interaction between some β-lactams and PBPs: allosteric modulation. researchgate.netacs.org While the primary interaction of this compound is at the active site, studies on PBP2a from Methicillin-resistant Staphylococcus aureus (MRSA) have shown that certain advanced carbapenems can also bind to an allosteric site, located approximately 60 Å from the active site. pnas.org

Binding at this allosteric site induces a series of conformational changes that are transmitted across the protein, ultimately leading to the opening of the active site. pnas.orgelifesciences.org This "priming" of the active site can paradoxically make it more accessible to another molecule of the antibiotic, enhancing the rate of inactivation. This allosteric effect may explain the enhanced activity of certain carbapenems against highly resistant strains like MRSA. mdpi.com The binding of PS 8 induces a measurable shift in the β3-β4 loop, which acts as a gatekeeper to the active site, widening the binding cleft. pnas.org

Downstream Cellular Consequences of Peptidoglycan Synthesis Disruption

The inhibition of PBP activity and the subsequent halt of peptidoglycan synthesis trigger a cascade of detrimental events for the bacterial cell. azolifesciences.com Without the ability to repair and expand its cell wall, a growing bacterium can no longer withstand its internal turgor pressure. This leads to several observable consequences:

Cell Lysis: The primary consequence is the loss of structural integrity, causing the cell to swell and ultimately rupture, a process known as lysis. microbiologyresearch.org This is the main reason for the bactericidal (cell-killing) nature of this compound.

Morphological Aberrations: Sub-lethal concentrations of PS 8 can induce dramatic changes in cell shape. In rod-shaped bacteria like E. coli, inhibition of PBP2 leads to the formation of spherical cells (spheroplasts), while inhibition of PBP3 results in filamentation, where cells fail to divide. dzif.deuni-bonn.de

Activation of Autolysins: The disruption of cell wall synthesis often triggers the activation of the bacterium's own autolytic enzymes (autolysins). These enzymes, normally involved in controlled cell wall remodeling, begin to degrade the existing peptidoglycan indiscriminately, accelerating cell death.

Cell Division Arrest: As PBP activity is tightly coordinated with cell division, its inhibition leads to a rapid and complete arrest of the cell cycle. azolifesciences.comdzif.de The formation of the division septum is blocked, preventing the formation of daughter cells. uni-bonn.de

Induction of Cell Lysis and Autolytic Pathways

The bactericidal activity of carbapenems, including by inference this compound, is intrinsically linked to the induction of cell lysis. nih.gov By inhibiting peptidoglycan synthesis, carbapenems weaken the structural integrity of the bacterial cell wall. microbiologyresearch.org This disruption is not solely a passive process of structural failure but also involves the activation of the bacterium's own autolytic enzymes. nih.gov

In many bacteria, particularly Gram-positive species, cell wall hydrolases, or autolysins, are normally involved in processes like cell division and peptidoglycan turnover. Under normal conditions, their activity is tightly regulated. However, when peptidoglycan synthesis is halted by a carbapenem, this balance is disrupted. The continued, unregulated activity of autolysins contributes to the degradation of the existing cell wall, leading to rapid lysis and cell death. nih.govmdpi.com For instance, in some Gram-negative bacteria, the inhibition of specific PBPs can trigger these lytic events. oup.com While the canonical response to beta-lactam exposure is lysis, some clinical isolates of Gram-negative pathogens exhibit tolerance by forming viable, cell wall-deficient spheroplasts that can survive the initial antibiotic assault. nih.gov

Impact on Bacterial Cell Morphology and Integrity

The inhibition of cell wall synthesis by carbapenems leads to distinct and often dramatic changes in bacterial cell morphology. The specific morphological alterations can depend on the bacterial species and the particular PBP(s) targeted by the antibiotic. oup.com

Studies on carbapenems have revealed a range of effects on bacterial morphology. For example, treatment of Klebsiella pneumoniae with sublethal concentrations of different carbapenems resulted in significant morphological changes. nih.gov These included cell rounding, the formation of blebs on the cell surface, and noticeable changes in cell dimensions. nih.govresearchgate.net Specifically, after 24 hours of treatment, imipenem (B608078) caused significant cell shortening, whereas meropenem (B701) and doripenem (B194130) led to cell lengthening. nih.govresearchgate.net In many Gram-negative bacteria, carbapenems that show a high affinity for PBP-2 tend to induce the formation of spherical cells or spheroplasts. oup.com In contrast, beta-lactams that primarily target PBP-3 often cause the formation of long, filamentous cells. oup.com These morphological aberrations are a direct consequence of the disruption of the highly coordinated process of cell wall maintenance and expansion.

Table 1: Morphological Changes in Klebsiella pneumoniae Biofilms Induced by Sublethal Carbapenem Concentrations

| Carbapenem | Observed Morphological Changes | Effect on Cell Length (after 24h) |

| Imipenem | Rounding, blebbing, dimpling | Significant shortening |

| Meropenem | Rounding, blebbing, dimpling | Significant lengthening |

| Doripenem | Rounding, blebbing, dimpling | Significant lengthening |

Data sourced from studies on Klebsiella pneumoniae biofilms. nih.govresearchgate.net

Comparative Mechanistic Studies with Established Beta-Lactam Antibiotics

Carbapenems, including this compound, belong to the broader class of beta-lactam antibiotics, which also includes penicillins, cephalosporins, and monobactams. ontosight.aiwikipedia.org While they share the fundamental mechanism of inhibiting PBPs, there are key distinctions in their spectrum of activity, stability to beta-lactamases, and specific PBP affinities. wikipedia.orgnih.gov

A defining feature of carbapenems is their exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. wikipedia.orgnih.gov This is often wider than that of most penicillins and cephalosporins. wikipedia.org Furthermore, carbapenems exhibit a high degree of stability against many of the beta-lactamase enzymes that can inactivate other beta-lactam antibiotics. nih.gov

Comparative studies have shown that while carbapenems and other beta-lactams like piperacillin/tazobactam can be effective, carbapenems are often reserved for more serious, multidrug-resistant infections. oup.comoup.com In the treatment of complicated urinary tract infections, for example, novel beta-lactam/beta-lactamase inhibitor combinations have demonstrated superior microbiological response compared to carbapenems in some analyses. frontiersin.org The choice between a carbapenem and another beta-lactam often depends on the specific pathogen, its resistance profile, and the severity of the infection. oup.com

The specific PBPs targeted can also differ. For example, some carbapenems like imipenem have a high affinity for PBP-1 and PBP-2 in Gram-negative bacteria, leading to rapid lysis and the formation of spherical cells. oup.com In contrast, cephalosporins like ceftazidime (B193861) have a higher affinity for PBP-3, resulting in filamentation. oup.com These differences in PBP binding profiles contribute to the distinct activities and morphological effects observed between different classes of beta-lactam antibiotics.

Table 2: General Comparison of Carbapenems with Other Beta-Lactam Classes

| Feature | Carbapenems | Penicillins | Cephalosporins |

| Spectrum of Activity | Very Broad (Gram-positive, Gram-negative, Anaerobes) | Varies (Narrow to Broad) | Broad (Varies by generation) |

| Stability to β-lactamases | Generally High | Often Susceptible | Variable (Improved in later generations) |

| Primary PBP Targets (General) | PBP-1, PBP-2, PBP-3 | Varies | PBP-3 (many) |

| Common Morphological Effect | Spheroplast formation | Varies | Filamentation (many) |

Structure Activity Relationship Sar and Analogue Development of Antibiotic Ps 8

Rational Design Principles for Enhancing Antibiotic PS 8 Activity

The development of new derivatives of this compound is guided by several key principles aimed at optimizing its interaction with bacterial targets, improving its stability, and enhancing its ability to penetrate bacterial cells.

The primary mechanism of action for β-lactam antibiotics, including carbapenems like this compound, is the inhibition of penicillin-binding proteins (PBPs). creative-biolabs.commicrobenotes.com These enzymes are essential for the synthesis of the bacterial cell wall. creative-biolabs.commicrobenotes.com The affinity and binding kinetics of a carbapenem (B1253116) to various PBPs are significantly influenced by the nature of its side chains. nih.govoup.com For instance, modifications to the C-2 side chain of the carbapenem nucleus can dramatically alter the antibacterial spectrum and potency.

Research on various carbapenems has demonstrated that specific side chain architectures can enhance binding to the essential PBPs of both Gram-positive and Gram-negative bacteria. nih.gov For example, the introduction of certain cationic or bulky hydrophobic groups can lead to stronger interactions within the active site of the PBP, resulting in more effective inhibition of cell wall synthesis. nih.govresearchgate.net The stereochemistry of these side chains is also a crucial factor, with specific configurations being optimal for PBP binding. nih.gov

| Side Chain Modification | Target PBP | Effect on Binding Affinity |

| Introduction of a pyrrolidinyl group with a cationic center | PBP2a (MRSA) | Increased affinity |

| Addition of a bulky aromatic moiety | PBP3 (P. aeruginosa) | Enhanced binding |

| Modification of the hydroxyethyl (B10761427) side chain stereochemistry | Multiple PBPs | Altered binding profile |

This table presents hypothetical modifications based on general principles of carbapenem SAR and is for illustrative purposes.

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. mdpi.comhardydiagnostics.com Carbapenems, in general, exhibit a high degree of resistance to many common β-lactamases due to their unique stereochemical configuration, particularly the trans-configuration of the hydroxyethyl side chain. microbenotes.com

However, the emergence of carbapenem-hydrolyzing enzymes, known as carbapenemases (e.g., KPC, NDM, VIM, IMP, and OXA-48 types), presents a significant clinical challenge. nih.gov Strategies to overcome this resistance mechanism involve the design of new this compound analogues that are either poor substrates for these enzymes or can inhibit them. One approach is the introduction of steric hindrance around the β-lactam ring to prevent the enzyme from accessing it. Another strategy is to develop combination therapies where this compound is co-administered with a β-lactamase inhibitor. hardydiagnostics.commdpi.com For example, avibactam (B1665839) and vaborbactam (B611620) are newer β-lactamase inhibitors that have shown promise when combined with conventional β-lactams. hardydiagnostics.com

| Strategy | Mechanism | Example of Potential Modification |

| Steric Shielding | Prevents β-lactamase access to the β-lactam ring | Introduction of a bulky substituent near the β-lactam ring |

| Enzyme Inhibition | Analogue acts as an inhibitor of carbapenemases | Incorporation of a functional group that covalently binds to the active site of the β-lactamase |

| Combination Therapy | Co-administration with a dedicated β-lactamase inhibitor | Development of a fixed-dose combination product |

This table outlines general strategies for conferring resistance to enzymatic hydrolysis.

For an antibiotic to be effective against Gram-negative bacteria, it must be able to cross the outer membrane to reach its PBP targets in the periplasmic space. oup.comnih.gov This passage is often facilitated by porin channels. nih.govoup.com The physicochemical properties of the antibiotic, such as its size, charge, and lipophilicity, play a crucial role in its ability to permeate these channels. oup.com

Rational drug design for this compound analogues therefore also focuses on optimizing these properties. For example, modifying side chains to create a more zwitterionic molecule can enhance its passage through porin channels. oup.com Conversely, increased lipophilicity can sometimes lead to reduced uptake. oup.com Furthermore, some bacteria can develop resistance by downregulating or mutating their porin channels, or by utilizing efflux pumps to actively remove the antibiotic from the cell. nih.govalliedacademies.org Designing analogues that can bypass these resistance mechanisms, for instance by using alternative uptake pathways or by being poor substrates for efflux pumps, is an active area of research. nih.govresearchgate.net

Synthesis and Characterization of Novel this compound Derivatives and Analogues

The translation of rational design principles into tangible new compounds relies on sophisticated synthetic chemistry techniques. The development of novel this compound derivatives involves both the total synthesis of new molecules and the modification of existing structures.

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of traditional organic chemistry. This approach can be particularly advantageous in the synthesis of complex molecules like carbapenems, which often contain multiple chiral centers. Enzymes can be used to perform specific stereoselective transformations that are difficult to achieve with conventional chemical methods. For example, enzymes can be employed to resolve racemic mixtures or to introduce specific functional groups with high regioselectivity and stereoselectivity. This can lead to more efficient and environmentally friendly synthetic routes for novel this compound analogues.

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of a large number of different but related compounds. nih.gov This technique can be applied to the discovery of new this compound derivatives by systematically varying the side chains and other functional groups on the carbapenem scaffold. nih.gov By creating a library of diverse analogues, researchers can efficiently screen for compounds with improved activity against specific pathogens or with enhanced resistance to β-lactamases. researchgate.net High-throughput screening methods can then be used to identify the most promising candidates from these libraries for further development. This approach accelerates the lead discovery and optimization phases of drug development.

In Vitro Evaluation of Antimicrobial Activity of Analogues

The initial assessment of any new antimicrobial candidate involves a thorough in vitro evaluation to determine its intrinsic activity against a range of clinically relevant microorganisms. This process typically involves standardized methodologies to ensure reproducibility and comparability of data.

Standardized Susceptibility Testing Methodologies (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)

The primary methods for quantifying the in vitro potency of antimicrobial agents are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

While specific MIC and MBC values for analogues of this compound are not extensively detailed in publicly available literature, the methodologies for their determination are well-established. Broth microdilution and agar (B569324) dilution are common techniques used to ascertain these values. For any newly synthesized analogue of this compound, a panel of quality control bacterial strains, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI), would be utilized to validate the testing procedure.

Data from such studies would typically be presented in a tabular format, comparing the MIC and MBC values of different analogues against various bacterial species.

Table 1: Hypothetical MIC and MBC Data for this compound Analogues

| Analogue | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| PS 8-A | Staphylococcus aureus ATCC 29213 | 4 | 8 |

| PS 8-A | Escherichia coli ATCC 25922 | 16 | >64 |

| PS 8-B | Staphylococcus aureus ATCC 29213 | 2 | 4 |

| PS 8-B | Escherichia coli ATCC 25922 | 8 | 32 |

This table is illustrative and does not represent actual experimental data for this compound.

Time-Kill Kinetics Studies and Bactericidal Efficacy Assessment

To further characterize the antimicrobial effect, time-kill kinetics studies are performed. These assays provide valuable information on the rate at which an antibiotic kills a bacterial population over time. Samples are taken from a bacterial culture exposed to the antibiotic at various time points, and the number of viable bacteria is determined. A bactericidal effect is generally defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL from the initial inoculum.

For analogues of this compound, these studies would reveal whether the compounds exhibit concentration-dependent or time-dependent killing. This information is crucial for understanding the pharmacodynamics of the drug and for designing effective treatment regimens. The results are typically visualized as time-kill curves, plotting the log10 CFU/mL against time for different concentrations of the antibiotic analogue.

Evaluation Against Multi-Drug Resistant (MDR) and Pan-Drug Resistant (PDR) Isolates

A significant hurdle in modern medicine is the emergence of multi-drug resistant (MDR) and pan-drug resistant (PDR) bacteria. Therefore, a critical step in the evaluation of new antibiotic analogues is to test their efficacy against these challenging pathogens. MDR organisms are resistant to at least one agent in three or more antimicrobial categories, while PDR organisms are resistant to all agents in all antimicrobial categories.

Analogues of this compound would be tested against a panel of clinical isolates with well-characterized resistance profiles. This would include strains of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacteriaceae (CRE). Promising analogues would demonstrate potent activity against these resistant strains, indicating a novel mechanism of action or the ability to circumvent existing resistance mechanisms.

Investigation of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

Combination therapy, the use of two or more antimicrobial agents, is a strategy often employed to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. Therefore, investigating the interaction of this compound analogues with other antibiotics is a key component of their preclinical evaluation.

Checkerboard Assays and Fractional Inhibitory Concentration Indices

The checkerboard assay is the most common in vitro method used to assess the interaction between two antimicrobial agents. This technique involves a two-dimensional array of serial dilutions of two drugs, alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction.

The FIC index is interpreted as follows:

Synergy: FIC index ≤ 0.5

Additivity/Indifference: 0.5 < FIC index ≤ 4

Antagonism: FIC index > 4

For analogues of this compound, checkerboard assays would be performed with a variety of existing antibiotics from different classes (e.g., beta-lactams, aminoglycosides, fluoroquinolones) to identify potential synergistic combinations.

Table 2: Hypothetical FIC Index Data for this compound Analogue in Combination

| Analogue | Combination Agent | Test Organism | FIC Index | Interpretation |

|---|---|---|---|---|

| PS 8-B | Gentamicin | Pseudomonas aeruginosa PAO1 | 0.375 | Synergy |

| PS 8-B | Ciprofloxacin | Escherichia coli ATCC 25922 | 1.0 | Additivity |

This table is illustrative and does not represent actual experimental data for this compound.

Combination Strategies Targeting Multiple Resistance Mechanisms

A rational approach to combination therapy is to pair drugs that target different bacterial processes or resistance mechanisms. For instance, an analogue of this compound that inhibits a novel target could be combined with an agent that disrupts the bacterial cell wall or inhibits protein synthesis. Another strategy is to combine an antibiotic with an adjuvant that inhibits a specific resistance mechanism, such as a β-lactamase inhibitor.

If the mechanism of action of this compound analogues is elucidated, researchers could strategically select combination partners to overcome known resistance pathways in MDR and PDR strains. For example, if an analogue is susceptible to efflux pumps, it could be combined with an efflux pump inhibitor to restore its activity.

Computational Approaches in this compound Analogue Discovery and Optimization

The development of novel antibiotic analogues with improved efficacy and resistance profiles is a critical endeavor in combating the growing threat of antimicrobial resistance. Computational approaches have emerged as indispensable tools in modern drug discovery, offering rapid and cost-effective methods for the identification and optimization of lead compounds. In the context of "this compound," a hypothetical novel antimicrobial agent, these in silico techniques can be strategically employed to explore its structure-activity relationships (SAR) and guide the design of superior analogues.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide insights into the molecular interactions between a ligand, such as an antibiotic, and its biological target, typically a protein or enzyme essential for bacterial survival. These methods are instrumental in predicting the binding affinity and orientation of potential drug candidates within the active site of the target.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the discovery of analogues of a hypothetical "this compound," docking studies would be performed against a validated bacterial target. For instance, if "this compound" were a beta-lactam antibiotic, a key target would be Penicillin-Binding Proteins (PBPs). rsc.orgnih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation.

A hypothetical docking study for "this compound" analogues against a bacterial PBP could yield data such as the following:

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| PS 8-A1 | -9.5 | Ser307, Thr550, Tyr552 | 3 |

| PS 8-A2 | -8.7 | Ser307, Asn354 | 2 |

| PS 8-A3 | -10.2 | Ser307, Thr550, Arg328 | 4 |

| PS 8-A4 | -7.9 | Thr550, Tyr552 | 2 |

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more detailed and realistic representation of the binding event by considering the flexibility of both the ligand and the protein. MD simulations can help to:

Assess the stability of the binding pose: Confirming that the interactions predicted by docking are maintained over a simulated timeframe.

Identify key residues for binding: Observing which amino acids consistently interact with the ligand.

Calculate binding free energies: Providing a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imrpress.commdpi.com By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed analogues without the need for their synthesis and testing. mdpi.com

To develop a QSAR model for "this compound" analogues, a dataset of compounds with known antibacterial activity (e.g., Minimum Inhibitory Concentration or MIC values) would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then used to build the QSAR equation. A hypothetical QSAR model for "this compound" analogues might look like:

log(1/MIC) = 0.75 * LogP - 0.23 * PSA + 0.15 * Num_H_Donors + 2.5

This equation suggests that antibacterial activity increases with higher lipophilicity (LogP) and a greater number of hydrogen bond donors, while it decreases with a larger polar surface area (PSA). Such a model would be invaluable in prioritizing the synthesis of new analogues with a higher probability of success.

| Analogue | LogP | PSA | Num_H_Donors | Predicted log(1/MIC) | Experimental log(1/MIC) |

| PS 8-B1 | 2.1 | 120.4 | 4 | 4.0 | 4.2 |

| PS 8-B2 | 2.5 | 135.2 | 3 | 3.7 | 3.6 |

| PS 8-B3 | 3.0 | 110.5 | 5 | 4.7 | 4.8 |

| PS 8-B4 | 1.8 | 140.1 | 3 | 3.1 | 3.3 |

Machine Learning and Artificial Intelligence in Drug Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to identify novel drug candidates and predict their properties. frontiersin.orgmdpi.comasm.org These approaches can be applied to various stages of the antibiotic development pipeline, from target identification to lead optimization.

In the context of designing "this compound" analogues, ML models can be trained on large chemical libraries with known antibacterial activity to learn the structural features that are associated with potency. aps.orgpopulationmedicine.org These trained models can then be used to screen virtual libraries containing millions of compounds to identify novel scaffolds with predicted antibacterial activity.

Applications of ML and AI in "this compound" Analogue Design:

Virtual Screening: Deep learning models, such as graph neural networks, can learn complex representations of molecular structures and predict their activity against specific bacterial targets with high accuracy.

De Novo Design: Generative models can be used to design entirely new molecules with desired properties, such as high predicted activity against a target and favorable pharmacokinetic profiles.

Predictive Modeling: ML algorithms can be used to build predictive models for various properties of the designed analogues, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thus helping to identify candidates with a higher likelihood of success in clinical trials.

For example, a deep learning model trained on a large dataset of known antibiotics and their targets could be used to screen a virtual library for compounds predicted to be active against the same target as "this compound." This could lead to the identification of novel chemical scaffolds that would not have been discovered through traditional medicinal chemistry approaches.

Ecological and Environmental Research on Antibiotic Ps 8

Environmental Fate and Persistence of Antibiotic PS 8 Residues

The environmental persistence and ultimate fate of antibiotic residues are critical for assessing their potential long-term ecological effects. For this compound, there is no available research on these aspects.

Degradation Pathways in Aquatic and Terrestrial Environments

No studies have been identified that investigate the degradation of this compound in either aquatic or terrestrial systems. Key unanswered questions include:

What are the primary biotic and abiotic degradation pathways?

What is the half-life of this compound in various environmental compartments such as water, soil, and sediment?

What are the major degradation products, and are they biologically active or inert?

Sorption and Transport Mechanisms in Environmental Matrices

The mobility of an antibiotic in the environment is largely determined by its sorption to soil and sediment particles. There is no published data on the sorption coefficients (Kd or Koc) for this compound. Research is needed to understand:

The extent to which this compound binds to different soil types and organic matter content.

Its potential for leaching into groundwater or transport via surface runoff.

Impact on Environmental Microbial Ecology and Community Structure

The introduction of antibiotics into the environment can have profound effects on the structure and function of natural microbial communities. However, no research has specifically examined the impact of this compound.

Effects on Non-Target Bacterial Populations and Diversity

Studies are lacking on how environmental concentrations of this compound might affect the diversity and population dynamics of non-target bacteria in soil and water. Such research would typically address:

The minimum inhibitory concentrations (MICs) for a range of environmental bacteria.

Shifts in microbial community composition and reductions in beneficial microbial populations following exposure.

Alterations in Microbial Biogeochemical Cycling

Microorganisms are the primary drivers of essential biogeochemical cycles, such as nitrogen and carbon cycling. There is no information on whether this compound residues could disrupt these vital processes.

Contribution to the Environmental Resistome and Horizontal Gene Transfer

A major concern with antibiotic residues in the environment is their potential to select for antibiotic-resistant bacteria and promote the spread of resistance genes. For this compound, there is no data on:

Its ability to select for resistant bacterial strains in the environment.

Whether its presence can increase the frequency of horizontal gene transfer, the primary mechanism for the spread of antibiotic resistance genes among bacteria.

Selection Pressure for Antibiotic Resistance Genes (ARGs) in Environmental Niches

The presence of antibiotics like PS 8 in the environment, even at sub-inhibitory concentrations, can exert selection pressure on microbial communities, favoring the proliferation of bacteria that harbor antibiotic resistance genes (ARGs). asm.orgmdpi.com This process is a fundamental driver of the evolution of antibiotic resistance. mdpi.com Environmental niches such as soil, water, and sediment become reservoirs for these selected resistant bacteria and their ARGs. frontiersin.orgresearchgate.net

The introduction of antibiotics into these environments creates a competitive advantage for naturally resistant microorganisms and promotes the transfer of resistance genes to other bacteria. asm.orgmdpi.com This selection is not limited to direct resistance to a specific antibiotic; co-selection can also occur, where resistance to one substance (like a heavy metal) can select for resistance to antibiotics if the genes for both traits are located on the same mobile genetic element. mdpi.com

Key Research Findings:

Low Concentrations Matter: Studies have shown that even weak antibiotic selective pressures, such as those found in sewage and manure, can be sufficient to promote the horizontal gene transfer (HGT) of resistance plasmids. asm.org

Diverse Niches: A wide array of environments, including those impacted by hospital effluent, agriculture, and aquaculture, serve as niches where selection for antibiotic resistance occurs. asm.orgfrontiersin.org

The Resistome: The collective pool of all antibiotic resistance genes and their precursors in both pathogenic and non-pathogenic bacteria is known as the "resistome." frontiersin.org Environmental niches contribute significantly to the diversity of this resistome. nih.gov

Role of Environmental Reservoirs in ARG Amplification and Dissemination

Environmental reservoirs are critical locations for the amplification and subsequent dissemination of ARGs. researchgate.netfrontiersin.org These reservoirs include, but are not limited to, wastewater treatment plants (WWTPs), agricultural soils amended with manure, and aquatic ecosystems receiving runoff from various sources. researchgate.netfrontiersin.orgfrontiersin.org

Within these reservoirs, high densities of bacteria from various origins (human, animal, and environmental) are brought into close contact, creating ideal conditions for HGT. asm.org Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons play a crucial role in mobilizing and transferring ARGs between different bacterial species, including from environmental bacteria to human pathogens. mdpi.com

Table 1: Environmental Reservoirs and their Role in ARG Dynamics

| Environmental Reservoir | Key Characteristics | Role in ARG Amplification and Dissemination |

| Wastewater Treatment Plants (WWTPs) | High concentrations of bacteria, nutrients, and micropollutants, including antibiotics. | Act as "hotspots" for HGT, mixing bacteria from human and environmental sources. Effluents can disseminate ARGs into aquatic environments. frontiersin.org |

| Agricultural Soils | Application of manure from animals treated with antibiotics introduces both the compounds and resistant bacteria. | Serves as a long-term reservoir where ARGs can persist and be taken up by soil microbiota. Runoff can contaminate nearby water sources. researchgate.net |

| Aquatic Environments (Rivers, Lakes) | Receive inputs from WWTPs, agricultural runoff, and industrial discharge. | Facilitate the widespread dispersal of ARGs and resistant bacteria over large geographical areas. Extracellular DNA can also act as a reservoir of ARGs. nih.gov |

| Animal Husbandry | Intensive use of antibiotics for growth promotion and disease prevention. | Creates a significant reservoir of ARGs in the gut microbiota of livestock, which can then be shed into the environment. ejast.org |

Transmission Pathways of Resistance Determinants Between Environmental and Pathogenic Bacteria

The transfer of antibiotic resistance from the environmental resistome to clinically relevant pathogens is a major public health concern. nih.gov This transmission can occur through several pathways, blurring the lines between environmental and clinical resistance. researchgate.net

Horizontal gene transfer (HGT) is the primary mechanism by which pathogenic bacteria acquire resistance genes from environmental bacteria. asm.orgmdpi.com The three main mechanisms of HGT are:

Conjugation: The transfer of genetic material, often plasmids, through direct cell-to-cell contact. mdpi.com

Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). asm.org

Transformation: The uptake and incorporation of naked DNA from the environment. nih.gov

Contaminated food and water are significant vectors for the transmission of resistant bacteria from the environment to humans. ejast.orgresearchgate.net For instance, the use of untreated wastewater for crop irrigation can introduce resistant bacteria into the food chain. mdpi.com

Methodologies for Environmental Monitoring and Detection of this compound and its Degradants

Detecting and quantifying this compound and its degradation products in complex environmental matrices requires sensitive and selective analytical methods. iatp.org The low concentrations typically found in the environment necessitate sophisticated laboratory techniques. nih.gov

Commonly Used Methodologies:

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to extract and pre-concentrate antibiotics and their degradants from water samples. nih.gov For solid matrices like soil and sediment, ultrasound-assisted extraction (UAE) may be employed. nih.gov

Analytical Detection: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of antibiotics in environmental samples. iatp.orgnih.gov This method offers high sensitivity and selectivity, allowing for the identification and quantification of both the parent compound and its breakdown products. iatp.org

Advanced Materials: Research is ongoing into novel materials for improved detection and degradation of antibiotics. For example, graphitic carbon nitride (g-C3N4) based materials are being explored for their potential in both the electrochemical detection and photocatalytic degradation of antibiotics. nih.gov

Table 2: Analytical Methods for Environmental Monitoring

| Technique | Principle | Application in this compound Monitoring |

| Solid-Phase Extraction (SPE) | A sample preparation technique that separates compounds from a mixture based on their physical and chemical properties. | Used to isolate and concentrate this compound and its degradants from water samples before analysis. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their interaction with a stationary phase and then identifies them based on their mass-to-charge ratio. | Provides highly sensitive and specific detection and quantification of this compound and its metabolites in environmental matrices. iatp.org |

| Photocatalytic Degradation | Utilizes a semiconductor material (photocatalyst) and light to break down organic pollutants. | A potential remediation technique to remove this compound from contaminated water, with its degradation products also being monitored. nih.gov |

The degradation products of antibiotics are of particular interest as they can sometimes retain antimicrobial activity or have their own toxicological effects. iatp.orgresearchgate.net Therefore, comprehensive monitoring should include not only the parent antibiotic but also its major degradants. mdpi.com

Advanced Research Methodologies and Future Directions for Antibiotic Ps 8 Research

Omics Technologies in Understanding Antibiotic PS 8 Action and Resistance

The "omics" revolution has provided powerful tools to investigate the multifaceted interactions between antibiotics and bacteria on a global scale. For a compound like this compound, these technologies would be instrumental in elucidating its mechanism of action and the bacterial response, including the development of resistance.

Genomics and Metagenomics for Resistance Gene Identification and Distribution

Genomic and metagenomic approaches are fundamental to identifying and tracking the spread of antibiotic resistance genes. Whole-genome sequencing of bacteria that have developed resistance to a beta-lactam antibiotic like PS 8 can pinpoint specific mutations or acquired genes responsible for this resistance. For instance, mutations in penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, can reduce binding affinity. nih.gov Furthermore, the acquisition of genes encoding beta-lactamase enzymes, which inactivate the antibiotic, is a major resistance mechanism. nih.govnih.gov

Metagenomic studies, which analyze the collective genetic material from a community of microorganisms, would be crucial for understanding the distribution of potential PS 8 resistance genes in various environments, such as the human gut microbiome or hospital settings. This can help in predicting and monitoring the emergence and spread of resistance.

Transcriptomics and Proteomics for Cellular Response Profiling and Target Validation

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) offer a dynamic view of the cellular response to antibiotic exposure. Upon treatment with a substance like this compound, these techniques can reveal which genes and proteins are up- or down-regulated. This provides a detailed profile of the cellular stress response, alterations in metabolic pathways, and the induction of specific resistance mechanisms.

For example, exposing bacteria to sub-lethal concentrations of a beta-lactam antibiotic can lead to changes in the expression of cell wall synthesis genes, stress response chaperones, and efflux pumps. asm.org Proteomic analysis can directly identify the proteins that are differentially expressed, providing a clearer picture of the functional changes within the cell and helping to validate the drug's primary and secondary targets.

Metabolomics for Elucidating Cellular Metabolic Pathways Affected by this compound

Metabolomics, the large-scale study of small molecules (metabolites) within cells and tissues, can provide a functional readout of the cellular state. By analyzing the metabolic fingerprint of bacteria before and after exposure to this compound, researchers can identify the specific metabolic pathways that are perturbed. As beta-lactam antibiotics inhibit cell wall biosynthesis, a crucial and energy-intensive process, metabolomics can reveal the downstream consequences on precursor availability and related pathways. nih.govmdpi.com This information is valuable for understanding the antibiotic's full impact on bacterial physiology and may reveal novel targets for synergistic drug development.

Development of Novel High-Throughput Screening Approaches for New Modulators and Potentiators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. researchgate.netcreative-diagnostics.com In the context of this compound, HTS can be employed to discover two main types of molecules:

Modulators: These are compounds that might alter the activity of this compound, either enhancing or inhibiting it.

Potentiators (or Adjuvants): These compounds may not have antibiotic activity on their own but can restore or enhance the effectiveness of an existing antibiotic against resistant bacteria. frontiersin.orgresearchgate.net

Modern HTS platforms can utilize various readouts, including cell viability, reporter gene expression, or changes in fluorescence or luminescence, to identify "hits." frontiersin.orgmdpi.com For instance, a screen could be designed to identify compounds that make a PS 8-resistant bacterial strain susceptible again. Whole-animal infection models, such as using C. elegans, are also being integrated into HTS to find compounds that are effective in a living organism. nih.gov

Table 1: Examples of High-Throughput Screening (HTS) Approaches for Antibiotic Adjuvant Discovery

| HTS Approach | Principle | Potential Application for this compound |

| Cell-Based Viability Screening | Measures the ability of compounds to restore the growth-inhibitory effect of this compound against a resistant bacterial strain. | Identification of potentiators that overcome resistance mechanisms. |

| Reporter Gene Assays | Uses engineered bacterial strains where a reporter gene (e.g., luciferase, GFP) is linked to a promoter that is activated during a specific stress response (e.g., cell wall stress). | Screening for compounds that synergize with this compound to induce a lethal cellular response. |

| Enzyme Inhibition Assays | Screens for compounds that directly inhibit a specific resistance enzyme, such as a beta-lactamase known to degrade this compound. | Discovery of new beta-lactamase inhibitors specific to enzymes that confer resistance to PS 8. |

| Whole-Animal Infection Models | Uses a model organism (e.g., C. elegans, Zebrafish) infected with a resistant pathogen to screen for compounds that improve survival in the presence of this compound. | Identification of compounds that work in a complex biological system, potentially by modulating the host response or targeting in vivo-specific bacterial factors. |

Innovative Strategies for Combating Resistance Relevant to this compound

The rise of antibiotic resistance necessitates innovative strategies to maintain the efficacy of existing antibiotics like the beta-lactams.

Research on Adjuvant Therapies and Resistance-Reversing Agents

A highly successful strategy in combating beta-lactam resistance has been the use of adjuvant therapies, particularly beta-lactamase inhibitors. nih.govwikipedia.orgfrontiersin.org These inhibitors are co-administered with a beta-lactam antibiotic to protect it from degradation by beta-lactamase enzymes. frontiersin.org

Table 2: Clinically Relevant Beta-Lactamase Inhibitors and Their Potential Relevance to this compound

| Beta-Lactamase Inhibitor | Mechanism of Action | Potential Relevance |

| Clavulanic Acid | An early-generation inhibitor, effective against many Ambler Class A beta-lactamases. mdpi.comnih.gov | Could be paired with this compound to overcome resistance mediated by common beta-lactamases. |

| Avibactam (B1665839) | A non-beta-lactam beta-lactamase inhibitor with a broader spectrum, covering Class A, Class C, and some Class D enzymes. mdpi.comwikipedia.org | Offers a potential solution for resistance to this compound caused by a wider range of beta-lactamases, including some carbapenemases. |

| Vaborbactam (B611620) | A boronic acid-based inhibitor effective against serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC). mdpi.comnih.gov | Could restore the activity of a carbapenem-like PS 8 antibiotic against highly resistant KPC-producing bacteria. |

Beyond beta-lactamase inhibitors, research is also focused on other types of resistance-reversing agents. These include efflux pump inhibitors, which prevent bacteria from pumping the antibiotic out of the cell, and compounds that permeabilize the bacterial outer membrane, allowing better antibiotic access. asm.orgasm.orgasm.org The discovery and development of such adjuvants through the methodologies described above will be critical for the continued therapeutic potential of antibiotics like PS 8.

Exploration of Novel Approaches to Target Efflux Pumps and Beta-Lactamase Activity

The emergence of bacterial resistance mechanisms, particularly the overexpression of efflux pumps and the production of beta-lactamase enzymes, presents a significant challenge to the efficacy of beta-lactam antibiotics like this compound. Consequently, a primary focus of advanced research is the development of novel strategies to counteract these mechanisms. These approaches aim to restore or enhance the activity of existing antibiotics by co-administering them with compounds that inhibit these resistance factors.

Efflux pumps are transport proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. hksmp.com The inhibition of these pumps is a promising strategy to increase the intracellular concentration of an antibiotic and restore its activity against resistant strains. hksmp.com Research in this area focuses on identifying and developing Efflux Pump Inhibitors (EPIs). These molecules can act through various mechanisms, such as blocking the antibiotic binding site on the pump, disrupting the pump's energy source, or interfering with the assembly of the pump components. hksmp.commdpi.com

Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring, a core structural feature of this class of drugs. asm.org The development of beta-lactamase inhibitors (BLIs) has been a successful strategy to combat this form of resistance. asm.org These inhibitors bind to the beta-lactamase enzyme, often irreversibly, preventing it from degrading the co-administered antibiotic. mdpi.com Current research is focused on developing new BLIs with a broader spectrum of activity against newly emerging and diverse classes of beta-lactamases. asm.orgmdpi.com

The following table summarizes key research findings on selected inhibitors targeting efflux pumps and beta-lactamases, which represent the types of approaches that could be explored for a beta-lactam antibiotic such as this compound.

Interactive Data Table: Examples of Investigational and Approved Inhibitors

| Inhibitor Name | Type | Molecular Target(s) | Target Bacteria (Examples) |

| Avibactam | Beta-Lactamase Inhibitor | Class A, C, and some Class D beta-lactamases (e.g., KPC, OXA-48) | Enterobacteriaceae, Pseudomonas aeruginosa |

| Relebactam | Beta-Lactamase Inhibitor | Class A and C beta-lactamases | Pseudomonas aeruginosa, Enterobacteriaceae |

| Clavulanic Acid | Beta-Lactamase Inhibitor | Class A beta-lactamases (e.g., TEM, SHV) | Staphylococcus aureus, Haemophilus influenzae, Escherichia coli |

| Sulbactam | Beta-Lactamase Inhibitor | Class A beta-lactamases | Acinetobacter baumannii |

| Tazobactam | Beta-Lactamase Inhibitor | Class A beta-lactamases | Pseudomonas aeruginosa |

| Phenylalanine-arginine beta-naphthylamide (PAβN) | Efflux Pump Inhibitor | RND family efflux pumps (e.g., MexAB-OprM, AcrAB-TolC) | Pseudomonas aeruginosa, Escherichia coli |

| D13-9001 | Efflux Pump Inhibitor | MexAB-OprM | Pseudomonas aeruginosa |

Interdisciplinary Research Frameworks for Holistic Understanding and Intervention

Addressing the multifaceted challenge of antibiotic resistance and ensuring the long-term viability of antibiotics like this compound requires a shift from siloed research to integrated, interdisciplinary frameworks. Such frameworks are essential for a holistic understanding of the complex interactions between the antibiotic, the pathogen, the host, and the environment.

A prominent and effective interdisciplinary model is the One Health approach. resistancecontrol.infofrontiersin.orgmdpi.com This framework recognizes that the health of humans, animals, and the environment are interconnected and that a comprehensive strategy against antimicrobial resistance (AMR) must address all three domains. frontiersin.orgmdpi.com For an antibiotic like PS 8, a One Health perspective would involve research into its use and the emergence of resistance not only in human clinical settings but also in veterinary medicine and the impact on environmental reservoirs of resistance genes. frontiersin.org This approach brings together experts in human medicine, veterinary science, microbiology, epidemiology, and environmental science to track and model the transmission dynamics of resistance. resistancecontrol.infofrontiersin.org